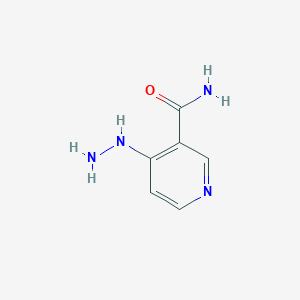

4-Hydrazinylpyridine-3-carboxamide

Description

Significance of Pyridine-Based Heterocycles in Contemporary Organic and Medicinal Chemistry Research

Pyridine (B92270) and its derivatives are fundamental building blocks in the world of chemistry. mdpi.com As a six-membered heterocyclic aromatic compound containing a nitrogen atom, pyridine is a common scaffold found in a vast array of natural products and synthetic molecules. mdpi.comnih.gov Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, make it a valuable component in the design of new materials and pharmaceuticals. google.com

In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its presence in numerous approved drugs with a wide range of therapeutic applications. google.com These include anticancer, antimicrobial, antiviral, and anti-inflammatory agents. asm.orgresearchgate.net The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. google.com The development of new synthetic methodologies for the construction and modification of pyridine-based structures remains an active area of research, highlighting the enduring importance of this heterocyclic system. researchgate.nettandfonline.com

Foundational Role of Hydrazine (B178648) and Carboxamide Moieties in Advanced Molecular Transformations

The hydrazine (-NHNH2) and carboxamide (-C(=O)NH2) functional groups are integral to the field of organic synthesis and medicinal chemistry, each imparting distinct reactivity and properties to a molecule. Hydrazine and its derivatives are well-established reagents in a variety of chemical transformations. nih.govnih.gov They are particularly known for their role in the synthesis of other heterocyclic systems, such as pyrazoles and indazoles, through condensation reactions with carbonyl compounds. nih.gov The nucleophilic nature of the hydrazine moiety also makes it a key participant in the formation of hydrazones and hydrazides, which are important intermediates in the synthesis of a wide range of biologically active molecules. nih.govorganic-chemistry.org

Strategic Positioning of 4-Hydrazinylpyridine-3-carboxamide as a Subject of In-depth Academic Inquiry

The compound this compound, with the chemical formula C6H8N4O, represents a molecule of significant interest for academic and industrial research. nih.gov Its structure strategically combines the key features of a pyridine ring, a hydrazine group, and a carboxamide moiety. This unique arrangement of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules.

The presence of the nucleophilic hydrazine group at the 4-position of the pyridine ring, coupled with the carboxamide at the 3-position, opens up a multitude of possibilities for further chemical modifications. The hydrazine moiety can serve as a handle for the introduction of various substituents or for the construction of new heterocyclic rings fused to the pyridine core. For instance, related hydrazinylpyridine derivatives have been used as intermediates in the synthesis of compounds for medicinal and agricultural applications. google.com

The strategic placement of the carboxamide and hydrazine groups on the pyridine scaffold makes this compound a prime candidate for the development of novel compounds with potential biological activity. Research on analogous pyridine carboxamide derivatives has revealed their potential as antitubercular agents and urease inhibitors. mdpi.comasm.org Furthermore, the synthesis and pharmacological evaluation of related 4-hydrazino-pyridine-3-sulfonamides have been reported, indicating the interest in this substitution pattern for creating bioactive molecules. nih.gov The study of this compound and its derivatives could therefore lead to the discovery of new chemical entities with valuable therapeutic or industrial properties.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C6H8N4O | nih.gov |

| Molecular Weight | 152.15 g/mol | nih.gov |

| Canonical SMILES | C1=CN=CC(=C1NN)C(=O)N | nih.gov |

| InChIKey | WNHZYALLLBOSIN-UHFFFAOYSA-N | nih.gov |

Table 2: Significance of Constituent Moieties

| Moiety | Significance in Chemical Research |

| Pyridine | A fundamental heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs. google.com Acts as a versatile building block for creating diverse molecular architectures with a wide range of biological activities. asm.orgresearchgate.net |

| Hydrazine | A key reagent in organic synthesis for the formation of other heterocyclic systems like pyrazoles. nih.gov The N-N linkage is a crucial structural motif in various bioactive agents. nih.gov |

| Carboxamide | A vital functional group in biological systems, notably in peptides and proteins. google.com Its hydrogen-bonding capabilities are critical for molecular recognition and drug-target interactions. google.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

4-hydrazinylpyridine-3-carboxamide |

InChI |

InChI=1S/C6H8N4O/c7-6(11)4-3-9-2-1-5(4)10-8/h1-3H,8H2,(H2,7,11)(H,9,10) |

InChI Key |

WNHZYALLLBOSIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1NN)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 4 Hydrazinylpyridine 3 Carboxamide

Establishment of the Pyridine-3-carboxamide (B1143946) Core

The pyridine-3-carboxamide scaffold is a common motif in numerous biologically active compounds. nih.gov Its synthesis is a cornerstone for the preparation of 4-hydrazinylpyridine-3-carboxamide and can be approached through various contemporary methods.

Contemporary Approaches to Pyridine (B92270) Ring Annulation and Functionalization

The construction of the pyridine ring itself can be achieved through several established and modern annulation strategies. Classical methods like the Hantzsch pyridine synthesis, while historically significant, often require harsh conditions and may lack the regiocontrol needed for more complex substitution patterns. More contemporary approaches offer greater flexibility and efficiency. These include:

Transition-Metal Catalyzed Cycloadditions: Palladium, nickel, and copper-catalyzed reactions of alkynes, nitriles, and other precursors have emerged as powerful tools for pyridine synthesis. These methods often proceed under milder conditions and can provide access to a wide array of substituted pyridines with high regioselectivity.

Aza-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with an imine or a related nitrogen-containing dienophile provides a direct route to dihydropyridines, which can then be oxidized to the corresponding pyridines. The choice of catalyst and dienophile can influence the regiochemical outcome.

Ring-Closing Metathesis (RCM): RCM has proven to be a versatile method for the synthesis of various heterocyclic systems, including pyridines. This approach involves the cyclization of a diene-containing precursor bearing a nitrogen atom, followed by isomerization or oxidation to furnish the aromatic pyridine ring.

Methodologies for the Regioselective Introduction of the Carboxamide Functionality at Position 3

Once the pyridine ring is formed, the regioselective introduction of a carboxamide group at the 3-position is a critical step. Several strategies can be employed:

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group on the pyridine ring to guide a metalating agent (typically an organolithium reagent) to the adjacent position. For instance, a pre-existing group at the 2- or 4-position can direct lithiation to the 3-position, which can then be quenched with carbon dioxide to form a carboxylic acid. Subsequent amidation yields the desired carboxamide.

Halogen-Metal Exchange: A pyridine ring substituted with a halogen (e.g., bromine or iodine) at the 3-position can undergo halogen-metal exchange with an organolithium or Grignard reagent. The resulting organometallic species can then be carboxylated and amidated.

Cross-Coupling Reactions: Palladium-catalyzed carbonylation reactions of 3-halopyridines in the presence of an amine and carbon monoxide offer a direct route to the 3-carboxamide.

A comparative summary of these methodologies is presented in the table below:

| Methodology | Description | Advantages | Disadvantages |

| Directed Ortho-Metalation (DoM) | A directing group guides a metalating agent to the adjacent position for subsequent carboxylation. | High regioselectivity, functional group tolerance. | Requires a suitable directing group, use of strong bases. |

| Halogen-Metal Exchange | Exchange of a halogen at the 3-position with a metal, followed by carboxylation. | Good for pre-functionalized pyridines. | Requires cryogenic temperatures, sensitive to moisture. |

| Cross-Coupling Reactions | Palladium-catalyzed carbonylation of 3-halopyridines with an amine and CO. | Direct, one-step process. | Requires a palladium catalyst and CO gas. |

Selective Installation of the Hydrazinyl Group at Position 4

The introduction of the hydrazinyl group at the 4-position of the pre-formed pyridine-3-carboxamide core is a key transformation. The electron-deficient nature of the pyridine ring at the 2- and 4-positions makes it susceptible to nucleophilic attack.

Comprehensive Review of Nucleophilic Aromatic Substitution (SNAr) Pathways for Hydrazinylpyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is the most common and direct method for introducing a hydrazinyl group onto a pyridine ring. This reaction typically involves the displacement of a suitable leaving group at the 4-position by hydrazine (B178648).

The general mechanism proceeds through the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the leaving group to restore aromaticity.

Key Factors Influencing SNAr Reactions:

Leaving Group: The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group. Halogens, particularly fluorine and chlorine, are excellent leaving groups. Other groups like nitro (-NO₂) and sulfonate esters can also be displaced.

Reaction Conditions: The reaction is often carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the reactants and stabilize the charged intermediate. The reaction temperature can vary depending on the reactivity of the substrate and the nucleophile.

Hydrazine Source: Hydrazine hydrate (B1144303) is the most common reagent used for this transformation.

A representative SNAr reaction for the synthesis of this compound is shown below:

Exploration of Reductive Amination and Alternative Chemoselective Hydrazine Introduction Techniques

While SNAr is a powerful tool, alternative methods can be employed, particularly when a suitable leaving group is not present at the 4-position.

Reductive Amination: This two-step process involves the initial formation of a hydrazone from a 4-oxopyridine derivative and hydrazine. The resulting hydrazone is then reduced to the corresponding hydrazine. This method is advantageous when the starting material is a 4-pyridone.

Other Methods: In some cases, transition-metal-catalyzed C-N bond-forming reactions can be utilized to introduce the hydrazinyl group. For instance, a palladium-catalyzed coupling of a 4-halopyridine with a protected hydrazine derivative could be a viable route.

Design and Execution of Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be approached using either a convergent or a divergent strategy.

Convergent Synthesis: In a convergent approach, the pyridine-3-carboxamide core and a synthon for the 4-hydrazinyl group are prepared separately and then coupled in a late-stage reaction. For example, a pre-formed 4-halopyridine-3-carboxamide could be reacted with hydrazine. This strategy is often more efficient as it allows for the independent optimization of the synthesis of each fragment.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated to the final product. For instance, a 4-chloropyridine (B1293800) could be a starting point. The carboxamide group could be introduced at the 3-position, followed by the displacement of the chlorine with hydrazine. Alternatively, the hydrazine could be introduced first, followed by the functionalization at the 3-position. The choice of a divergent strategy depends on the availability of starting materials and the desired regioselectivity.

Application of Multicomponent Reaction (MCR) Strategies for Accessing Analogous Hydrazine-Derived Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for generating molecular diversity. These reactions are characterized by their operational simplicity, high atom economy, and ability to rapidly construct complex molecular architectures from simple precursors. In the context of synthesizing scaffolds analogous to this compound, several MCRs are of significant interest for creating diverse hydrazine-derived and nitrogen-containing heterocyclic structures.

Notable MCRs for generating such scaffolds include:

Hantzsch Dihydropyridine (B1217469) Synthesis : A pseudo four-component reaction between an aldehyde, two equivalents of a β-keto ester, and ammonia, which is fundamental for creating dihydropyridine rings. nih.gov

Bucherer–Bergs Reaction : This reaction synthesizes hydantoins, a class of heterocyclic compounds, from a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate. nih.gov The popular antiepileptic drug phenytoin (B1677684) can be synthesized via this method. nih.gov

Ugi Reaction : A versatile four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is particularly powerful for creating peptide-like structures and was utilized in the synthesis of Retosiban, an oxytocin (B344502) receptor antagonist. nih.gov

Doebner Reaction : This three-component reaction synthesizes quinoline-4-carboxylic acids from anilines, pyruvic acid, and aldehydes. nih.gov

Recent research has highlighted the use of MCRs for the synthesis of various hydrazine-derived scaffolds. For instance, a four-component reaction involving benzaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) has been used to produce dihydropyrano[2,3-c]pyrazoles. frontiersin.org Another example is the electrochemical multicomponent reaction of phenylhydrazine, diphenyl diselenide, and 2,4-pentanedione to yield 4-selanylpyrazoles without the need for a catalyst or oxidant under mild conditions. frontiersin.org Furthermore, a zinc-mediated three-component reaction of secondary amines, aldehydes, and alkyl iodides provides robust and economical access to α-branched alkylamines, offering a more sustainable alternative to previous methods that relied on expensive silane (B1218182) reagents and dichloromethane (B109758) as a solvent. acs.org

Table 1: Examples of Multicomponent Reactions for Heterocyclic Synthesis

| Reaction Name | Components | Resulting Scaffold | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-keto ester (2 eq.), Ammonia | Dihydropyridine | nih.gov |

| Bucherer–Bergs Reaction | Ketone/Aldehyde, Cyanide, Ammonium Carbonate | Hydantoin | nih.gov |

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-acylamino carboxamide | nih.gov |

| Doebner Reaction | Aniline, Pyruvic Acid, Aldehyde | Quinoline-4-carboxylic acid | nih.gov |

| 4CR for Pyrazoles | Benzaldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Dihydropyrano[2,3-c]pyrazole | frontiersin.org |

Considerations for Sustainable and Efficient Synthetic Protocols in Modern Organic Chemistry

The principles of green chemistry are increasingly integral to the design of synthetic routes in modern organic chemistry, aiming to reduce environmental impact while maximizing efficiency. Key considerations include the use of environmentally benign solvents, the development of catalyst-free or highly efficient catalytic systems, and the implementation of energy-saving techniques.

A significant advancement in the sustainable synthesis of hydrazine carboxamide analogues involves the use of ultrasound irradiation in a water-glycerol solvent system. nih.gov This approach has been shown to be significantly faster and more productive than conventional heating methods, which often require prolonged reaction times in organic solvents like ethanol (B145695) with an acid catalyst. nih.gov The use of a water-glycerol mixture as a solvent is particularly noteworthy as both components are non-toxic, biodegradable, and readily available. nih.gov

The benefits of this sustainable protocol are evident when comparing reaction times and yields to traditional methods.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Hydrazine Carboxamides

| Method | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Ethanol / Acetic Acid | 1 - 48 hours | Variable | nih.gov |

| Ultrasound Irradiation | Water:Glycerol (6:4) | 5 - 20 minutes | Good | acs.orgnih.gov |

Further strategies for enhancing the efficiency and sustainability of synthesizing pyridine-based carboxamides and related heterocycles include:

Catalyst-Free Cascade Processes : The synthesis of 3-arylimidazo[1,2-a]pyridines has been achieved through a cascade reaction of 2-aminopyridines with dibromoalkenes or bromoacetylenes, eliminating the need for a toxic catalyst. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, as demonstrated in the synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IDip·HCl), where a 50 mmol batch reaction was completed in just 5 minutes. beilstein-journals.org

Solid-Phase Synthesis : A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been developed, which allows for easier purification and isolation of the final products. nih.gov

One-Pot, Ligand-Free Catalysis : The development of a one-pot, ligand-free, palladium-catalyzed three-component reaction under microwave irradiation for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines showcases a highly efficient approach that minimizes waste and simplifies the reaction setup. researchgate.net

These examples underscore a clear trend in modern synthetic chemistry towards protocols that are not only high-yielding but also align with the principles of sustainability by reducing waste, energy consumption, and the use of hazardous materials. nih.govresearchgate.netbeilstein-journals.org

Chemical Transformations and Derivatization Strategies for 4 Hydrazinylpyridine 3 Carboxamide

Reactivity Profiling of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile and a key reactive center in 4-hydrazinylpyridine-3-carboxamide, enabling a variety of chemical modifications.

Formation of Hydrazones and Schiff Bases via Condensation Reactions

The primary amino group of the hydrazinyl moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazones and Schiff bases. This reaction is a cornerstone of hydrazide-hydrazone chemistry and provides a straightforward method for introducing a wide range of substituents onto the molecule. nih.govmdpi.com The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

For instance, the reaction of a hydrazide with an aromatic aldehyde in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid, leads to the corresponding hydrazone derivative. mdpi.com This straightforward synthetic approach allows for the creation of a library of compounds with diverse structural motifs. The formation of these derivatives can be confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Hydrazone/Schiff Base | nih.govmdpi.com |

| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone | nih.gov |

| Hydrazide | Aromatic/Heterocyclic Aldehydes | Hydrazide-hydrazone | mdpi.com |

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Pyridazines)

The hydrazinyl group is a key building block in the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the hydrazine with a bifunctional electrophile, leading to the formation of a new ring fused to the pyridine (B92270) core.

Pyrazoles: Pyrazoles, five-membered aromatic heterocyclic rings with two adjacent nitrogen atoms, can be synthesized from hydrazines and 1,3-dicarbonyl compounds. youtube.comnih.govbeilstein-journals.org This classic Knorr pyrazole (B372694) synthesis and its variations are widely used. youtube.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com Microwave-assisted synthesis has also been reported as an efficient method for the direct N-heterocyclization of hydrazines to produce pyrazoles. nih.gov

Triazoles: 1,2,4-Triazoles, another important class of five-membered heterocycles, can be synthesized from hydrazines through various routes. One common method involves the reaction of hydrazines with compounds containing a C-N-C skeleton. For example, the reaction of hydrazides with nitriles can lead to the formation of 1,2,4-triazole (B32235) derivatives. nih.gov Another approach involves the reaction of hydrazides with carboxylic acids or their derivatives, often mediated by coupling agents. researchgate.net The synthesis of 1,2,4-triazoles can also be achieved through the reaction of hydrazines with formamide (B127407) under microwave irradiation. organic-chemistry.org

Pyridazines: Pyridazines, six-membered aromatic rings containing two adjacent nitrogen atoms, can be formed from hydrazines through reactions with 1,4-dicarbonyl compounds or their equivalents. The reaction of hydrazine hydrate (B1144303) with certain pyridazinone precursors can lead to the formation of fused pyridazine (B1198779) systems. researchgate.net The autoxidation of 4-hydrazinyl-substituted quinolinones has also been shown to yield pyridazino-diquinoline structures. nih.gov Furthermore, copper-promoted cyclization of β,γ-unsaturated hydrazones provides a route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org

| Heterocycle | Key Reactants | Reaction Type | Reference |

| Pyrazole | Hydrazine, 1,3-Dicarbonyl Compound | Cyclocondensation | youtube.comnih.gov |

| Pyrazole | Hydrazine, Metal-acetylacetonate | Microwave-assisted N-heterocyclization | nih.gov |

| 1,2,4-Triazole | Hydrazide, Nitrile | Cyclocondensation | nih.gov |

| 1,2,4-Triazole | Hydrazide, Carboxylic Acid | Condensation | researchgate.net |

| 1,2,4-Triazole | Hydrazine, Formamide | Microwave-assisted synthesis | organic-chemistry.org |

| Pyridazine | Hydrazine, 1,4-Dicarbonyl Compound | Cyclocondensation | researchgate.netliberty.edu |

| Pyridazine | β,γ-Unsaturated Hydrazone | Copper-promoted Cyclization | organic-chemistry.org |

N-Alkylation and N-Acylation Reactions for Modifying Hydrazine Functionality

The nitrogen atoms of the hydrazinyl group can be functionalized through N-alkylation and N-acylation reactions. These modifications allow for the introduction of a wide variety of substituents, further diversifying the chemical space of this compound derivatives.

N-Acylation: The hydrazinyl moiety can be acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids with activating agents. organic-chemistry.orgresearchgate.net This reaction typically occurs at the more nucleophilic terminal nitrogen atom. The resulting N-acylhydrazide derivatives are important intermediates in the synthesis of other heterocyclic compounds and have been studied for their biological activities. nih.gov The regioselectivity of acylation can sometimes be controlled by the reaction conditions and the presence of catalysts. researchgate.net

N-Alkylation: N-alkylation of hydrazines introduces alkyl groups onto the nitrogen atoms. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent. organic-chemistry.org These reactions can lead to mono- or di-alkylated products depending on the stoichiometry and reaction conditions.

Reactivity Profiling of the Carboxamide Functionality

The carboxamide group (-CONH2) in this compound offers additional sites for chemical modification, although it is generally less reactive than the hydrazinyl moiety.

Amide N-Substitutions and Formation of Advanced Linkage Structures

The nitrogen atom of the carboxamide can undergo substitution reactions, although this typically requires activation of the amide or harsh reaction conditions. One approach involves the synthesis of N-substituted pyridine-3-carboxamide (B1143946) analogs by coupling with various amines. nih.gov This can be achieved by first converting the carboxylic acid precursor of the amide to a more reactive species like an acid chloride. The formation of more complex structures can also be achieved through the rearrangement of related nitrile imines to form amide bonds. nih.gov

Chemical Modifications of the Carbonyl Group within the Carboxamide

The carbonyl group of the carboxamide is generally unreactive towards nucleophilic attack due to the delocalization of the nitrogen lone pair. However, under certain conditions, it can be modified. For example, the cyclocondensation of β-ketoenamides, which can be derived from related 1,3-diketones, can lead to the formation of functionalized pyridine derivatives, demonstrating a transformation that indirectly involves the modification of a structure analogous to the carboxamide precursor. nih.gov While direct modification of the carboxamide carbonyl in this compound is less common, the synthesis of analogs often involves building the pyridine ring with a pre-functionalized side chain that ultimately becomes the carboxamide or a derivative thereof.

Regioselective Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring System

The electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, dictates its reactivity towards electrophilic and nucleophilic reagents. In the case of this compound, the interplay of the activating hydrazinyl group and the deactivating carboxamide group, along with the ring nitrogen, governs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. However, the presence of the strongly activating hydrazinyl group (-NHNH2) at the C4-position, which is an ortho, para-director, would be expected to enhance the electron density of the ring, particularly at the C3 and C5 positions. Conversely, the carboxamide group (-CONH2) at the C3-position is a deactivating meta-director.

Theoretical studies on pyridine derivatives have shown that electrophilic attack is most favorable at the C3-position (β-position) as the resulting cationic intermediate avoids placing the positive charge directly on the electronegative nitrogen atom. chemspider.com For this compound, the powerful activating effect of the hydrazinyl group would likely direct incoming electrophiles to the C5-position, which is ortho to the hydrazinyl group and meta to the carboxamide group.

Common electrophilic substitution reactions such as nitration and halogenation would be expected to proceed at the C5-position. However, the strongly acidic conditions often required for these reactions can lead to protonation of the pyridine nitrogen and the hydrazinyl group, which would deactivate the ring towards electrophilic attack. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Hydrazinyl-5-nitropyridine-3-carboxamide |

| Bromination | Br₂/FeBr₃ | 5-Bromo-4-hydrazinylpyridine-3-carboxamide |

| Chlorination | Cl₂/AlCl₃ | 5-Chloro-4-hydrazinylpyridine-3-carboxamide |

Note: This table represents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted pyridines. Experimental verification is required.

Nucleophilic Aromatic Substitution:

The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the C2- (α) and C4- (γ) positions. researchgate.net In this compound, the hydrazinyl group itself is a nucleophile and is typically introduced via nucleophilic displacement of a suitable leaving group, such as a halide, from the corresponding precursor, 4-chloropyridine-3-carboxamide. youtube.com

Once the hydrazinyl group is installed, further nucleophilic substitution on the ring is less common unless there are other leaving groups present. However, if the precursor 4-chloropyridine-3-carboxamide is used, a variety of nucleophiles can be introduced at the C4-position. The reaction proceeds via an addition-elimination mechanism, where the attack of the nucleophile at C4 is stabilized by the electron-withdrawing nitrogen atom. vaia.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on 4-Chloropyridine-3-carboxamide

| Nucleophile | Reagent/Conditions | Product |

| Dimethylamine | (CH₃)₂NH, heat | 4-(Dimethylamino)pyridine-3-carboxamide |

| Morpholine | Morpholine, heat | 4-Morpholinopyridine-3-carboxamide |

| Hydrazine | N₂H₄·H₂O, heat | This compound |

Note: This table illustrates the synthesis of 4-substituted pyridine-3-carboxamides from a common precursor, demonstrating the principle of nucleophilic aromatic substitution.

Exploration of Transition Metal-Catalyzed Coupling Reactions and Other Advanced Cross-Coupling Methodologies for Scaffold Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex molecules, and the functionalization of pyridines is no exception. Starting from a halogenated precursor such as 4-chloropyridine-3-carboxamide, a wide range of substituents can be introduced at the C4-position with high efficiency and selectivity.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgyoutube.comnumberanalytics.com This methodology can be employed to couple various primary and secondary amines with 4-chloropyridine-3-carboxamide. The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results. cmu.edunih.gov This reaction provides a versatile route to a library of 4-amino-substituted pyridine-3-carboxamide derivatives.

Table 3: Representative Buchwald-Hartwig Amination Reactions of 4-Chloropyridine-3-carboxamide

| Amine | Catalyst/Ligand System | Base | Product |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 4-Anilinopyridine-3-carboxamide |

| Piperidine | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | 4-(Piperidin-1-yl)pyridine-3-carboxamide |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | 4-(Benzylamino)pyridine-3-carboxamide |

Note: This table presents hypothetical examples based on established Buchwald-Hartwig amination protocols for chloropyridines. Specific conditions may require optimization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, enabling the formation of carbon-carbon bonds. researchgate.netorganic-chemistry.org This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups onto the pyridine ring. Starting from 4-chloropyridine-3-carboxamide, a diverse array of substituents can be installed at the C4-position by coupling with the corresponding boronic acid or boronate ester.

Table 4: Representative Suzuki-Miyaura Coupling Reactions of 4-Chloropyridine-3-carboxamide

| Boronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenylpyridine-3-carboxamide |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₃PO₄ | 4-(Thiophen-2-yl)pyridine-3-carboxamide |

| Methylboronic acid | Pd(OAc)₂ / SPhos | CsF | 4-Methylpyridine-3-carboxamide |

Note: This table provides illustrative examples of Suzuki-Miyaura couplings on a related substrate. Reaction conditions are representative and may need to be adapted.

Other Cross-Coupling Methodologies:

Computational and Theoretical Chemistry Investigations of 4 Hydrazinylpyridine 3 Carboxamide and Its Analogues

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for a detailed examination of molecular geometry, stability, and reactivity patterns.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. niscair.res.in For molecules like 4-Hydrazinylpyridine-3-carboxamide, DFT, particularly with hybrid functionals like B3LYP and basis sets such as 6-311++G**, is used to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface.

Studies on related molecules, such as pyridine-3-carboxamide (B1143946) (nicotinamide), have utilized DFT to analyze different conformers (e.g., E and Z conformers) and their relative stabilities. researchgate.net For this compound, DFT calculations would similarly elucidate the preferred orientation of the hydrazinyl and carboxamide groups relative to the pyridine (B92270) ring. Energetic analysis also extends to studying intermolecular interactions. For example, DFT has been employed to investigate hydrogen-bonded dimers of 4-pyridinecarboxylic acid hydrazine (B178648), a related structure. researchgate.net These calculations revealed that the most stable dimer is formed through two linear N-H···O hydrogen bonds, with a significant interaction energy, indicating a spontaneous and exothermic formation process at room temperature. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich hydrazinyl group and the pyridine ring, while the LUMO would likely be distributed over the electron-deficient carboxamide group and the pyridine ring. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Pyridine Derivative

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.21 | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. |

| ELUMO | -1.78 | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.43 | ELUMO - EHOMO. A larger gap indicates higher kinetic stability. |

Data derived from theoretical calculations on analogous pyridine structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comchemrxiv.org The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. deeporigin.comresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the hydrazinyl group, as well as the oxygen atom of the carboxamide group, identifying these as sites for electrophilic interaction. researchgate.netnih.gov Conversely, positive potential would be expected around the hydrogen atoms of the amine and amide groups. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy (E(2)) through second-order perturbation theory. mdpi.com These interactions, known as hyperconjugative interactions, reveal the extent of intramolecular charge transfer (ICT) and delocalization of electron density, which are key to molecular stability. nih.gov

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) Nhydrazine | π*(Cpyridine-Cpyridine) | ~15-25 | n → π* |

| π(Cpyridine-Cpyridine) | π*(C=Ocarboxamide) | ~10-20 | π → π* |

| LP(1) Ocarboxamide | σ*(N-Hhydrazine) | ~5-10 | n → σ* (Potential H-bond) |

Values are hypothetical, based on typical NBO results for analogous functional groups.

In Silico Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, providing a powerful means to interpret and assign experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable tool for structural elucidation. researchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule. nih.gov These calculations are typically performed on the optimized geometry of the molecule.

For this compound, theoretical NMR calculations would provide the chemical shifts for each unique proton and carbon atom. nih.gov By comparing the calculated shifts with experimental data, one can confirm the molecular structure and assign specific resonances to the corresponding atoms in the pyridine ring, the hydrazinyl group, and the carboxamide side chain. Discrepancies between theoretical and experimental values can often be explained by solvent effects or conformational averaging in solution, which can be further modeled computationally.

Computational simulations are instrumental in the analysis of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and FT-Raman. arxiv.orgresearchgate.net By calculating the harmonic vibrational frequencies at the DFT level of theory, a theoretical spectrum can be generated. chimia.ch These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental spectra. nih.gov

Studies on the related molecule nicotinamide (B372718) (pyridine-3-carboxamide) have shown that DFT calculations can accurately predict the vibrational frequencies and IR intensities. researchgate.netnih.gov These calculations can also model the effect of intermolecular interactions, such as hydrogen bonding with solvent molecules like DMSO. nih.gov For this compound, computational simulations would predict the characteristic vibrational modes, including the N-H stretching of the hydrazinyl and carboxamide groups, the C=O stretching of the amide, and the various ring stretching and bending modes of the pyridine core. Such analysis is crucial for assigning the peaks observed in experimental FT-IR and FT-Raman spectra. researchgate.net

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for an Analogous Amide

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| N-H Asymmetric Stretch | 3520 | 3535 |

| N-H Symmetric Stretch | 3405 | 3415 |

| C=O Stretch | 1685 | 1690 |

| N-H Bend | 1610 | 1620 |

| Pyridine Ring Stretch | 1580 | 1588 |

Data based on published studies of nicotinamide, a structural analogue. researchgate.netnih.gov

Prediction of Electronic Absorption (UV-Vis) Spectra

The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, provides information about the electronic transitions from the ground state to various excited states. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become a standard tool for predicting and interpreting these spectra. researchgate.netresearchgate.netrsc.org

The prediction of UV-Vis spectra for molecules like this compound involves calculating the vertical excitation energies and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are highly dependent on the choice of the exchange-correlation functional and the basis set. For instance, studies on similar aromatic and heterocyclic systems have shown that hybrid functionals like B3LYP, in conjunction with a reasonably sized basis set such as 6-31+G(d,p), often provide a good balance between accuracy and computational cost for predicting the wavelength of maximum absorption (λmax). rsc.org

The solvent environment can significantly influence the electronic absorption spectrum. researchgate.net Explicit and implicit solvent models are employed to account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. For more specific interactions, such as hydrogen bonding, explicit solvent molecules can be included in the quantum mechanical (QM) region of a QM/MM calculation. nih.gov

A study on the electronic absorption spectrum of pyridine in an aqueous solution using a polarizable QM/MM approach highlights the importance of accurately modeling the solute-solvent interactions. nih.gov The calculations revealed shifts in the excitation energies upon solvation due to the polarization of the solute's electron density by the surrounding water molecules. Similar effects would be expected for this compound, where the hydrazinyl and carboxamide groups can engage in hydrogen bonding with protic solvents.

Table 1: Predicted Electronic Transitions for an Analogous Pyridine System in Different Environments (Note: This table is illustrative and based on general findings for pyridine derivatives. Specific values for this compound would require dedicated calculations.)

| Transition | Gas Phase (λmax, nm) | Aqueous Solution (PCM) (λmax, nm) | Nature of Transition |

| S0 → S1 | ~280 | ~275 | n → π |

| S0 → S2 | ~250 | ~248 | π → π |

| S0 → S3 | ~210 | ~205 | π → π* |

Exhaustive Conformational Analysis and Tautomerism Studies

Molecules with flexible dihedral angles and multiple protonation sites, such as this compound, can exist as a mixture of different conformers and tautomers. A thorough computational analysis is crucial to identify the most stable forms and to understand their relative energies and interconversion barriers.

Conformational analysis involves scanning the potential energy surface by systematically rotating the single bonds. For this compound, key rotations would include the C-C bond between the pyridine ring and the carboxamide group, the C-N bond of the carboxamide, and the N-N bond of the hydrazinyl group. The resulting conformers are then optimized to find the local minima on the potential energy surface.

Tautomerism is a particularly important phenomenon for heterocyclic compounds. nih.gov For this compound, several tautomeric forms are possible due to the migration of protons between the nitrogen atoms of the pyridine ring, the hydrazinyl group, and the oxygen and nitrogen atoms of the carboxamide group.

A computational study on the tautomerism of 2-aminopyridine (B139424), a related compound, revealed that the canonical amino form is the most stable in the gas phase. nih.gov The relative energies of different tautomers were calculated using DFT, providing a quantitative measure of their stability. Similar calculations for this compound would be essential to determine its predominant tautomeric form under different conditions.

Table 2: Calculated Relative Energies for Tautomers of an Analogous 2-Aminopyridine System (Data adapted from a computational study on 2-amino-4-methylpyridine. nih.gov)

| Tautomer | Description | Relative Energy (kcal/mol) |

| Tautomer 1 | Canonical (amino) form | 0.00 |

| Tautomer 2 | Imino form (trans) | 13.60 |

| Tautomer 3 | Imino form (cis) | 16.36 |

Advanced Molecular Dynamics and Reaction Mechanism Elucidation

To gain a deeper understanding of the dynamic behavior and reactivity of this compound, more advanced computational techniques such as molecular dynamics (MD) simulations and reaction mechanism studies are employed.

Understanding the chemical reactions involving this compound, such as its synthesis or degradation, requires the identification of the transition states that connect the reactants and products. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of the reaction.

Computational methods are used to locate these transition state structures. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC follows the minimum energy path from the transition state down to the corresponding reactants and products, confirming that the located transition state indeed connects the desired species. The energy profile along the IRC provides a detailed picture of the reaction pathway. For example, in the study of proton transfer in 2-aminopyridine tautomerism, the transition state for the hydrogen transfer was located, and the activation energy was calculated to be 44.81 kcal/mol. nih.gov

For reactions occurring in solution, the explicit consideration of solvent molecules is often necessary to obtain accurate results. QM/MM methods provide a computationally efficient way to achieve this by treating a small, chemically active part of the system (the QM region, e.g., the solute) with a high level of quantum mechanics theory, while the rest of the system (the MM region, e.g., the solvent) is described by a classical force field. nih.gov

This approach is particularly useful for studying reactions where the solvent plays an active role, for instance, through hydrogen bonding or by stabilizing charged intermediates. nih.gov QM/MM simulations can be used to calculate free energy profiles of reactions in solution, providing a more realistic picture of the reaction energetics than gas-phase calculations. The application of QM/MM methods to study the reactivity of this compound in an aqueous environment would be crucial for understanding its behavior in biological systems or in solution-phase synthesis.

4 Hydrazinylpyridine 3 Carboxamide As a Foundational Synthetic Scaffold

Principles of Molecular Design for Novel Heterocyclic Architectures Utilizing the 4-Hydrazinylpyridine-3-carboxamide Core

The molecular architecture of this compound is strategically suited for designing novel heterocyclic compounds, particularly fused ring systems like pyrazolo[3,4-b]pyridines. The design principles revolve around the inherent reactivity and spatial arrangement of its functional groups.

The Hydrazine (B178648) Moiety as a Nucleophilic Handle: The primary reactive center for building new rings is the hydrazine group (-NHNH₂). Its terminal nitrogen is a potent nucleophile, readily attacking electrophilic centers. Its adjacent nitrogen allows for subsequent cyclization reactions.

The Pyridine (B92270) Ring as a Structural Anchor: The pyridine ring acts as a rigid core, influencing the orientation of the final molecular structure. The ring nitrogen's basicity and its ability to participate in hydrogen bonding can be critical for biological activity, such as in kinase inhibitors where it can interact with key amino acid residues like phenylalanine. nih.gov

The Carboxamide Group as a Modulating Element: The carboxamide (-CONH₂) group serves multiple roles. It can be a point of further derivatization, or it can influence the molecule's electronic properties and solubility. Its oxygen and nitrogen atoms can also participate in intra- and intermolecular hydrogen bonding, which helps to stabilize conformations and mediate interactions with biological targets. nih.gov

The primary strategy involves condensation reactions where the hydrazine group reacts with a compound containing two electrophilic sites, leading to the formation of a new five- or six-membered ring fused to the pyridine core. This approach is fundamental to creating structures like pyrazolo[3,4-b]pyridines, which are recognized as key motifs in compounds with potential as anticancer, antimalarial, and antiviral agents. nih.gov

Strategies for the Construction of Diverse Chemical Libraries Based on the Scaffold

The construction of chemical libraries from the this compound scaffold primarily leverages the reactivity of the hydrazine group to create a wide array of fused heterocyclic derivatives. A key strategy is the cyclocondensation reaction with various bifunctional electrophiles.

One of the most effective strategies is the synthesis of pyrazolo[3,4-b]pyridine derivatives. This is typically achieved by reacting the 4-hydrazinyl moiety with β-dicarbonyl compounds, such as β-diketones or β-ketoesters. The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the fused pyrazole (B372694) ring.

By varying the substituents on the β-dicarbonyl reactant, a diverse library of pyrazolo[3,4-b]pyridines with different substitution patterns at positions 4 and 6 of the new ring system can be generated. nih.govcapes.gov.br This modular approach allows for systematic exploration of the structure-activity relationship (SAR) for various biological targets. nih.gov

| Reactant for Hydrazine Group | Resulting Heterocyclic Core | Potential for Diversity |

|---|---|---|

| β-Diketones (e.g., Acetylacetone) | Pyrazolo[3,4-b]pyridine | Variation of alkyl/aryl groups on the diketone. |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolopyridinone | Ester group allows for further functionalization (e.g., amidation). |

| α,β-Unsaturated Nitriles | Aminopyrazolo[3,4-b]pyridine | Introduces an amino group for further reactions. |

| [Bis(methylthio)methylene]malononitrile | Substituted aminopyrazole-carbonitrile | Serves as an intermediate for more complex fused systems like pyrazolo[3,4-d]pyrimidines. capes.gov.br |

This systematic approach enables the rapid generation of numerous analogs, which is a cornerstone of modern medicinal chemistry for lead discovery and optimization. nih.govrsc.org

Exploration in Ligand Design and Coordination Chemistry

The presence of multiple nitrogen and oxygen heteroatoms makes this compound and its derivatives excellent candidates for ligands in coordination chemistry. nih.gov The arrangement of the pyridine nitrogen, the hydrazine nitrogens, and the carboxamide oxygen provides several potential binding sites for metal ions, allowing the molecule to act as a chelating agent. jptcp.comresearchgate.net

This compound can function as a multidentate ligand, coordinating with various transition metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). jptcp.comnih.gov The most common coordination mode involves the formation of a stable five-membered chelate ring through the pyridine ring nitrogen and the α-nitrogen atom of the hydrazine substituent. This bidentate chelation is a recurring motif in the coordination chemistry of related pyridine-hydrazine systems.

Furthermore, the carboxamide group can also participate in coordination. The carbonyl oxygen can act as a donor atom, potentially leading to a tridentate N,N,O coordination mode. In derivatives where the hydrazine has been converted to a hydrazone (by reaction with an aldehyde or ketone), the imine nitrogen and often a phenolic oxygen from the aldehyde/ketone moiety can also become part of the coordination sphere. nih.gov

The stoichiometry of the resulting metal complexes is typically 1:1 or 1:2 (Metal:Ligand), leading to various geometries depending on the metal ion's coordination preferences and the involvement of counter-ions or solvent molecules in the coordination sphere. researchgate.net

| Metal Ion | Likely Coordination Number | Common Geometry | Potential Ligand Denticity |

|---|---|---|---|

| Cu(II) | 4 or 5 | Square Planar / Square Pyramidal | Bidentate (N,N) or Tridentate (N,N,O) |

| Ni(II) | 4 or 6 | Square Planar / Octahedral | Bidentate (N,N) or Tridentate (N,N,O) |

| Co(II) | 4 or 6 | Tetrahedral / Octahedral | Bidentate (N,N) or Tridentate (N,N,O) |

| Zn(II) | 4 | Tetrahedral | Bidentate (N,N) or Tridentate (N,N,O) |

The interaction between the this compound scaffold and a metal ion is governed by the formation of coordinate covalent bonds. The lone pair electrons from the pyridine nitrogen, hydrazine nitrogen(s), and carboxamide oxygen are donated to the vacant d-orbitals of the transition metal center.

An analysis of the geometry of metal binding reveals that metal ions often approach the carboxamide group along the C-O bond direction. nih.gov Spectroscopic techniques are crucial for analyzing these interactions.

Infrared (IR) Spectroscopy: Upon complexation, the stretching frequency of the C=O bond in the carboxamide group typically shifts to a lower wavenumber, indicating the weakening of the bond due to the coordination of the oxygen atom to the metal. Similarly, changes in the N-H stretching vibrations of the hydrazine and carboxamide groups can provide evidence of their involvement in coordination.

UV-Visible Spectroscopy: The formation of metal complexes often results in new absorption bands in the visible region, corresponding to d-d electronic transitions of the metal ion. The position and intensity of these bands provide information about the geometry of the complex (e.g., octahedral vs. tetrahedral). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While paramagnetic complexes can be challenging to analyze, NMR studies of diamagnetic complexes (e.g., with Zn(II)) can show significant shifts in the signals of protons close to the binding sites, confirming the solution-state structure of the complex.

The stability of these complexes is enhanced by the chelate effect, where the formation of one or more rings upon coordination makes the complex thermodynamically more stable than analogous complexes with non-chelating (monodentate) ligands. The specific geometry adopted by the complex—such as tetrahedral, square planar, or octahedral—is a result of a delicate balance between the electronic configuration of the metal ion, steric hindrance from the ligand, and the nature of any other co-ligands or counter-ions present. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Comprehensive Structural Elucidation and Purity Assessment in Chemical Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For 4-Hydrazinylpyridine-3-carboxamide (C₆H₈N₄O), HRMS provides a highly accurate mass measurement, which is crucial for confirming its molecular formula. nih.gov

Typically employing techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), HRMS can detect the protonated molecule ([M+H]⁺). nih.govmdpi.com The experimentally determined monoisotopic mass of this ion would be compared against the theoretically calculated mass.

Table 1: Theoretical vs. Expected Experimental Mass Data for this compound

| Parameter | Theoretical Value | Expected HRMS Result |

| Molecular Formula | C₆H₈N₄O | - |

| Monoisotopic Mass | 152.0698 g/mol nih.gov | ~152.0698 |

| [M+H]⁺ Ion | 153.0771 | ~153.0771 |

The exceptional mass accuracy of HRMS, often within a few parts per million (ppm), allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses, such as the loss of the carboxamide or hydrazinyl groups. nih.gov

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, and Advanced 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring, as well as for the protons of the hydrazinyl and carboxamide groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the pyridine ring carbons and the carbonyl carbon are particularly diagnostic. researchgate.net

Advanced 2D-NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, confirming the connectivity and finalising the structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | 8.2 - 8.5 | - |

| Pyridine H-5 | 6.8 - 7.1 | - |

| Pyridine H-6 | 8.0 - 8.3 | - |

| Hydrazinyl (-NHNH₂) | Broad, variable | - |

| Carboxamide (-CONH₂) | Broad, variable | - |

| Pyridine C-2 | ~150 | - |

| Pyridine C-3 | ~125 | - |

| Pyridine C-4 | ~155 | - |

| Pyridine C-5 | ~110 | - |

| Pyridine C-6 | ~148 | - |

| Carbonyl C=O | ~168 | - |

| Note: Predicted values are based on data for structurally related pyridine and nicotinamide (B372718) derivatives. Actual experimental values may vary. |

High-Performance Chromatographic Techniques (HPLC, GC) for Purity Analysis and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be suitable. The purity is determined by integrating the peak area of the main compound and any impurities detected, typically by a UV detector set at a wavelength where the pyridine ring absorbs strongly (around 260-280 nm). nih.govmdpi.com

Gas Chromatography (GC): GC is generally used for volatile and thermally stable compounds. youtube.com Due to the polar nature and likely lower volatility of this compound, derivatization might be necessary to improve its chromatographic properties for GC analysis. However, HPLC is generally the more direct and preferred method for this type of compound.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Note: These are typical starting conditions and would require optimization. nih.gov |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Definitive Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key absorptions would include N-H stretching vibrations for the hydrazinyl and amide groups, C=O stretching for the amide, and C=C and C=N stretching vibrations for the pyridine ring.

Table 4: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Expected FT-IR Band (cm⁻¹) | Expected FT-Raman Band (cm⁻¹) |

| N-H Stretch (Hydrazine, Amide) | 3400 - 3200 (broad) | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C=O Stretch (Amide I) | 1680 - 1650 | 1680 - 1650 |

| N-H Bend (Amide II) | 1640 - 1600 | - |

| C=C, C=N Stretch (Pyridine) | 1600 - 1450 | 1600 - 1450 |

| N-N Stretch (Hydrazine) | 1100 - 1000 | 1100 - 1000 |

| Note: These are general ranges and can be influenced by hydrogen bonding and the solid-state packing of the compound. chadsprep.com |

Elemental Analysis for Stoichiometric Confirmation and Composition Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This experimental data is compared with the theoretical percentages calculated from the molecular formula (C₆H₈N₄O). A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the proposed elemental composition and is a crucial component of a complete characterization.

Table 5: Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 47.36 |

| Hydrogen (H) | 5.30 |

| Nitrogen (N) | 36.82 |

| Oxygen (O) | 10.51 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Hydrazinylpyridine-3-carboxamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. For example:

Hydrazine Introduction : Reacting 3-cyanopyridine derivatives with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group .

Carboxamide Formation : Coupling the hydrazinylpyridine intermediate with activated carboxylic acids (e.g., using EDCl/HOBt) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) is critical to isolate intermediates .

Q. How is this compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR : and NMR to verify hydrazine (-NH-NH₂) and carboxamide (-CONH₂) groups. Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 6.5–7.0 ppm (hydrazine protons) are diagnostic .

- HRMS : Exact mass determination (e.g., m/z 195.0885 for [M+H]⁺) .

- IR : Stretching bands at 3300 cm⁻¹ (N-H) and 1660 cm⁻¹ (C=O) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Standard Assays :

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

- Case Study : Discrepancies in IC₅₀ values across studies may arise from:

- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

- Cell Line Variability : Validate results across multiple cell lines (e.g., compare HeLa vs. HT-29) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance .

Q. What computational methods predict binding interactions of this compound with biological targets?

- Methodology :

Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity .

Q. What challenges arise in optimizing reaction yields during scale-up synthesis?

- Key Issues :

- Byproduct Formation : Hydrazine over-reaction may generate diazenyl derivatives; control via low-temperature (0–5°C) stepwise addition .

- Catalyst Efficiency : Transition from Pd(PPh₃)₄ to cheaper Ni catalysts for coupling steps, balancing cost and yield .

- Purification : Replace column chromatography with fractional crystallization for industrial scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.